N-cyclododecyl-N'-(3-methoxyphenyl)ethanediamide
Overview
Description
N-cyclododecyl-N'-(3-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H32N2O3 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.24129289 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical and Synthetic Applications
Characterization and Analysis : The analytical characterization of psychoactive arylcyclohexylamines, closely related to N-cyclododecyl-N'-(3-methoxyphenyl)ethanediamide, has been conducted through methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These studies provide foundational knowledge for the analytical profiling of similar compounds in biological matrices, aiding in forensic and toxicological analysis (De Paoli et al., 2013).
Synthetic Applications : Research on organometallic chemistry has demonstrated the use of related compounds as intermediates in the synthesis of complex ligands and functionalized materials. For instance, the treatment of Mo(CO)6 with specific precursors leads to high-yield synthesis of organometallic complexes, showcasing the potential of this compound derivatives in material science and catalysis (Stößel et al., 1996).
Environmental and Toxicological Studies
- Endocrine Disruption and Metabolic Fate : Studies on methoxychlor, which shares a methoxyphenyl group with this compound, have revealed its metabolism into estrogenic metabolites by hepatic enzymes, highlighting the importance of understanding the metabolic pathways and potential endocrine-disrupting effects of related compounds (Bulger et al., 1985).
Metabolic Pathways and Drug Interaction Studies
- Cytochrome P450 Enzymes and Metabolism : Research into the metabolism of new psychoactive substances, including those structurally related to this compound, by human cytochrome P450 enzymes offers insights into their biotransformations. This knowledge is crucial for predicting potential drug interactions and toxicological impacts (Nielsen et al., 2017).
Catalysis and Chemical Transformations
- Catalytic Activity and Chemical Transformations : Studies on ruthenium cyclopentadienyl complexes with tridentate ligands, including those bearing methoxyphenyl groups, shed light on their catalytic activities and potential applications in synthetic chemistry, particularly in isomerization reactions and the synthesis of carbonyl compounds (Van der Drift et al., 2002).
Properties
IUPAC Name |
N-cyclododecyl-N'-(3-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-26-19-15-11-14-18(16-19)23-21(25)20(24)22-17-12-9-7-5-3-2-4-6-8-10-13-17/h11,14-17H,2-10,12-13H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSJOBPMFDAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.